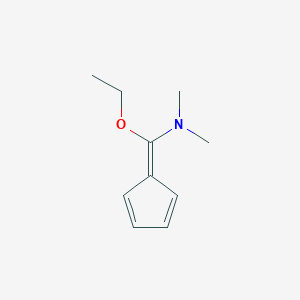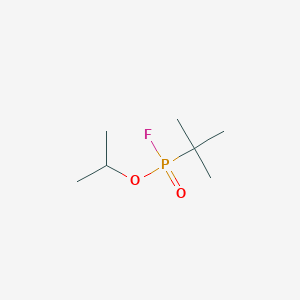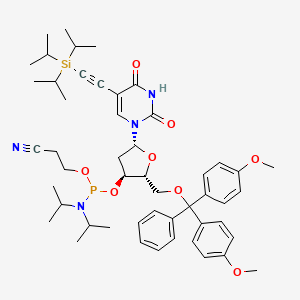![molecular formula C9H4BrCl3O B14750867 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene CAS No. 777-09-3](/img/structure/B14750867.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene is an organic compound characterized by the presence of a bromoprop-2-yn-1-yloxy group attached to a trichlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene typically involves the reaction of 2,4,5-trichlorophenol with 3-bromoprop-2-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Nucleophilic substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene involves its interaction with specific molecular targets. The bromoprop-2-yn-1-yloxy group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Propargyl bromide: Similar in structure but lacks the trichlorobenzene ring.
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-methylbenzene: Similar structure with a methyl group instead of trichlorobenzene.
3-Bromo-1-trimethylsilyl-1-propyne: Contains a trimethylsilyl group instead of the trichlorobenzene ring.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene is unique due to the presence of both the bromoprop-2-yn-1-yloxy group and the trichlorobenzene ring.
Properties
CAS No. |
777-09-3 |
|---|---|
Molecular Formula |
C9H4BrCl3O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(3-bromoprop-2-ynoxy)-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C9H4BrCl3O/c10-2-1-3-14-9-5-7(12)6(11)4-8(9)13/h4-5H,3H2 |
InChI Key |
JSKMIAJKCQXFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



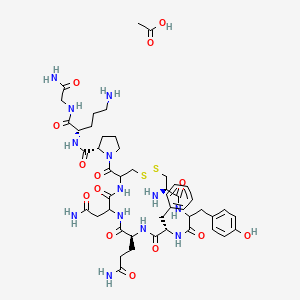
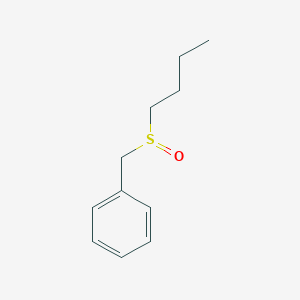
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
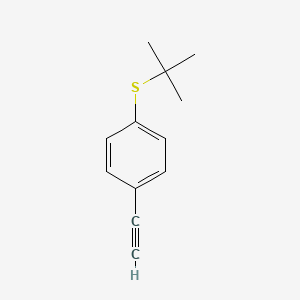
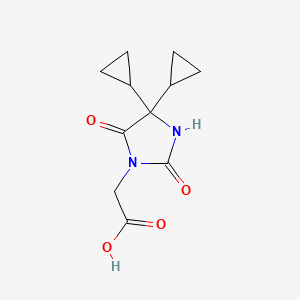
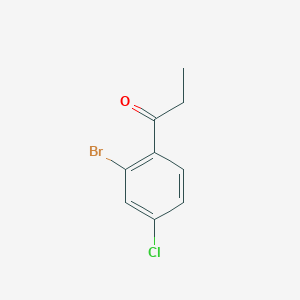

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

